- Process for the preparation of milnacipran hydrochloride, India, , ,
Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)

92623-85-3 structure
Nombre del producto:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Propiedades químicas y físicas
Nombre e identificación
-
- Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
- (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE
- IXEL
- F 2207
- MILNACIPRAN
- MILNACIPRAN HCL
- MIDALCIPRAN
- MIDALCIPRAN HYDROCHLORIDE
- TOLEDOMIN
- MILNACIPRAN HYDROCHLORIDE
- MILNACIPRAN HYDROCHL
- Milnacipran-d10
- TN-912
- Milborn
- Milnace
- (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- (±)-Milnacipran
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)
- rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)
- Avermilan
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-
- Impulsor
- DTXCID8028262
- HY-B0168
- CS-0003566
- UNII-G56VK1HF36
- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-
- N06AX17
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-
- 96847-55-1
- F2696
- ES1O38J3C4
- DTXSID601025164
- G56VK1HF36
- AB00640027_06
- Milnacipranum
- Dextromilnacipran
- NS00005402
- (-)-milnacipran
- BDBM86420
- BRD-K02227374-003-07-1
- SCHEMBL8099
- MILNACIPRAN [WHO-DD]
- MILNACIPRAN PIERRE FABRE MEDICAMENT
- (1R,2S)-MILNACIPRAN
- MILNACIPRAN [EMA EPAR]
- (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- EN300-18531191
- MILNACIPRAN [MI]
- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- C16729
- Milnacipran (INN)
- HY-14794
- DA-59410
- (+-)-Milnacipran
- NCGC00165825-01
- D08222
- 92623-85-3
- CAS_92623-85-3
- MILNACIPRAN [VANDF]
- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-
- F-2696
- CHEBI:94468
- Milnacipran [INN:BAN]
- (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-
- CHEMBL252923
- Milnacipranum [Latin]
- DTXSID3048287
- F2207
- Milnacipran [INN]
- F0F
- UNII-ES1O38J3C4
- Q421058
- Milnacipranum (Latin)
-
- Renchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
- Clave inchi: GJJFMKBJSRMPLA-HIFRSBDPSA-N
- Sonrisas: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC
Atributos calculados
- Calidad precisa: 246.17300
- Masa isotópica única: 246.173
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 5
- Complejidad: 295
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.3A^2
- Xlogp3: 1.4
Propiedades experimentales
- Color / forma: solid
- Denso: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 393°Cat760mmHg
- Punto de inflamación: 191.5°C
- índice de refracción: 1.553
- Disolución: Slightly soluble (9.6 g/l) (25 º C),
- PSA: 46.33000
- Logp: 2.47170
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Información de Seguridad
- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Rtecs:GZ1014010
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12902-50mg |
Milnacipran |
92623-85-3 | 98% | 50mg |
¥1540.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M938086-5mg |
Milnacipran |
92623-85-3 | ≥98% | 5mg |
¥1,890.00 | 2022-09-01 | |
A2B Chem LLC | AH81696-50mg |
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |
92623-85-3 | 50mg |
$345.00 | 2024-07-18 | ||
A2B Chem LLC | AH81696-100mg |
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |
92623-85-3 | 100mg |
$462.00 | 2024-07-18 | ||
A2B Chem LLC | AH81696-500mg |
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |
92623-85-3 | 500mg |
$1109.00 | 2024-07-18 | ||
A2B Chem LLC | AH81696-10mg |
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |
92623-85-3 | 10mg |
$139.00 | 2024-07-18 | ||
Crysdot LLC | CD31000228-100mg |
Milnacipran |
92623-85-3 | 98+% | 100mg |
$450 | 2024-07-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12902-10mg |
Milnacipran |
92623-85-3 | 98% | 10mg |
¥441.00 | 2023-09-09 |
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Métodos de producción
Synthetic Routes 1
Condiciones de reacción
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Toluene ; 30 min, rt; 1 h, rt
Referencia
- An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts, India, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol
Referencia
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressantsJournal of Medicinal Chemistry, 1987, 30(2), 318-25,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution, India, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
Referencia
- A process for the preparation of levomilnacipran, Italy, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Toluene , Water ; 24 h, 20 - 30 °C
Referencia
- Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide, India, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Toluene , Water ; 24 h, 20 - 30 °C
Referencia
- Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
Referencia
- Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo ReagentsAngewandte Chemie, 2022, 61(38),,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Methylamine ; 2 h, rt
Referencia
- An improved process for the preparation of milnacipran and salts thereof, India, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Water ; rt; rt → 45 °C; 2 h, 40 - 45 °C
Referencia
- Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Toluene , Water ; 10 - 15 °C; 20 h, 25 - 30 °C
Referencia
- process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent, United States, , ,
Synthetic Routes 13
Condiciones de reacción
Referencia
- Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow ChemistryOrganic Process Research & Development, 2016, 20(2), 495-502,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Synthesis and characterization of process related impurities of (±)-milnacipranJournal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 10.5, rt
Referencia
- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolutionJournal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86,
Synthetic Routes 17
Condiciones de reacción
Referencia
- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts, United States, , ,
Synthetic Routes 18
Condiciones de reacción
Referencia
- Preparation of milnacipran hydrochloride and intermediates thereofIP.com Journal, 2012, 12,,
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials
- Milnacipran hydrochloride
- rel-(1R,2S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl-N,N-diethyl-1-phenylcyclopropanecarboxamide
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preparation Products
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Literatura relevante
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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